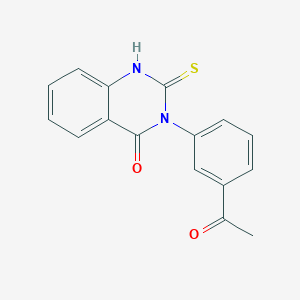

3-(3-ACETYLPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

Overview

Description

3-(3-ACETYLPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ACETYLPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves the reaction of 3-acetylphenyl isothiocyanate with anthranilic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(3-ACETYLPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H12N2OS

- Molecular Weight : 254.31 g/mol

- Structural Features : The compound features a quinazolinone core with an acetylphenyl group and a sulfanyl moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of quinazolinones, including 3-(3-acetylphenyl)-2-sulfanyl-4(3H)-quinazolinone, exhibit significant antitumor properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The antitumor activity is often attributed to the induction of apoptosis and inhibition of cell cycle progression. Studies have demonstrated that these compounds can activate apoptotic pathways, leading to cancer cell death .

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs used in cancer therapy, particularly for tumors with BRCA mutations. The compound has been evaluated for its potential as a PARP inhibitor.

- Inhibitory Activity : In vitro studies have reported that this compound exhibits promising PARP inhibitory activity, with IC50 values in the nanomolar range . This suggests that it could be developed further as a therapeutic agent for cancers that are dependent on PARP for DNA repair.

Study on Antitumor Effects

A study conducted by Ghorab et al. synthesized various quinazolinone derivatives and assessed their antitumor activity against different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, with mechanisms involving apoptosis induction being elucidated through flow cytometry analysis .

Research on PARP Inhibition

Another research effort focused on the structure-activity relationship (SAR) of quinazolinone derivatives as PARP inhibitors. The study highlighted how modifications at the phenyl ring could enhance inhibitory potency against PARP enzymes, suggesting that the acetyl group in this compound plays a crucial role in its activity .

Mechanism of Action

The mechanism of action of 3-(3-ACETYLPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, potentially inhibiting their function. Additionally, the quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-mercapto-4(3H)-quinazolinone: Lacks the acetylphenyl group but shares the quinazolinone core.

3-(3-acetylphenyl)-4(3H)-quinazolinone: Similar structure but lacks the thiol group.

Uniqueness

3-(3-ACETYLPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to the presence of both the acetylphenyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

Biological Activity

The compound 3-(3-acetylphenyl)-2-sulfanyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C14H12N2OS

- Molecular Weight: 254.31 g/mol

Synonyms

- 2-Mercapto-3-phenyl-3H-quinazolin-4-one

- 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- PDE7 inhibitor S14

Anticancer Activity

Quinazolinone derivatives, including this compound, have been studied for their potential anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, such as:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These findings suggest that compounds with quinazolinone structures may inhibit cell growth in a dose-dependent manner, making them promising candidates for cancer treatment .

Antibacterial Activity

Research has shown that quinazolinones possess antibacterial properties. In a study evaluating various derivatives, several compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3p | S. aureus | 16 |

| 3f | C. albicans | 8 |

| 3j | A. niger | 32 |

These results highlight the potential of quinazolinone derivatives as effective antibacterial agents .

Other Biological Activities

In addition to anticancer and antibacterial effects, quinazolinones have been reported to exhibit various other biological activities:

- Antifungal: Effective against fungal strains like A. niger and C. albicans.

- Anti-inflammatory: Potential use in treating inflammatory conditions.

- Antiviral: Some derivatives have shown activity against viral infections.

Study on Anticancer Effects

In a study published in PMC5566003, researchers synthesized a series of quinazolinone-thiazole hybrids and evaluated their cytotoxic effects on different cancer cell lines. The compound A3 showed the highest cytotoxicity across all tested lines, indicating the importance of structural modifications in enhancing biological activity .

Study on Antibacterial Properties

Another significant study focused on the structure-activity relationship (SAR) of quinazolinones against MRSA. The research revealed that specific substitutions on the quinazolinone core could enhance antibacterial efficacy, suggesting pathways for further drug development .

Properties

IUPAC Name |

3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c1-10(19)11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)17-16(18)21/h2-9H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKWUHABWPUSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.